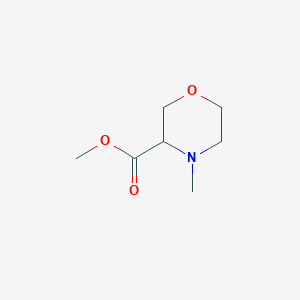

Methyl 4-methylmorpholine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

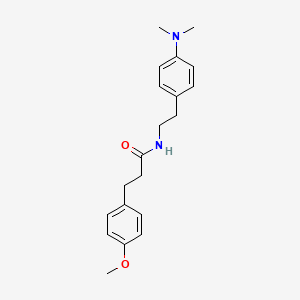

“Methyl 4-methylmorpholine-3-carboxylate” is a chemical compound with the linear formula C7H13O3N1 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H13NO3/c1-8-3-4-11-5-6 (8)7 (9)10-2/h6H,3-5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . Its molecular weight is 159.19 .科学的研究の応用

Efficient Condensing Agents for Amide and Ester Formation

Methyl 4-methylmorpholine-3-carboxylate has been associated with derivatives that serve as effective condensing agents. For example, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) facilitates the condensation of carboxylic acids and amines, leading to the formation of amides and esters with good yields. This process benefits from simple conditions, including atmospheric pressure and the absence of solvent drying, making it a practical method for amide and ester synthesis (Kunishima et al., 1999).

Synthesis of Bioactive Compounds

This compound derivatives have been synthesized through rhodium(II) acetate-catalyzed carbene insertion, yielding compounds of pharmaceutical interest. These derivatives serve as versatile building blocks for bioactive molecules, demonstrating the compound's utility in medicinal chemistry (Trstenjak, Ilaš, Kikelj, 2013).

Fluorination Studies

The fluorination of 4-methylmorpholine has led to the discovery of highly fluorinated morpholines, showcasing the compound's applicability in developing novel fluorinated organic molecules. These studies provide insight into reaction mechanisms and product characterization, expanding the scope of fluorine chemistry (Rendell, Wright, 1978).

Catalysis and C-H Bond Activation

Research has highlighted the role of derivatives in palladium-catalyzed methylation and arylation, demonstrating the compound's significance in facilitating C-H bond activation and coupling reactions. These findings contribute to the development of efficient catalytic processes in organic synthesis (Giri et al., 2007).

Ionic Liquid and Biomass Solvent Applications

Studies have also explored the synthesis and properties of 4-methylmorpholine-based ionic liquids, highlighting their potential in applications such as biomass dissolution and green chemistry. These ionic liquids exhibit moderate to low toxicity and provide an environmentally friendly alternative for various industrial processes (Pernak et al., 2011).

Safety and Hazards

特性

IUPAC Name |

methyl 4-methylmorpholine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-8-3-4-11-5-6(8)7(9)10-2/h6H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFUIPPFAQAGTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOCC1C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2672802.png)

![2-(4,5-dimethoxy-2-((4-methylpiperidin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2672803.png)

![10-((1E)-2-phenyl-1-azavinyl)-1-methyl-1,3,5-trihydro-6H,7H,8H,9H-1,3-diazaper hydroepino[1,2-h]purine-2,4-dione](/img/structure/B2672805.png)

![ethyl 2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate](/img/structure/B2672806.png)

![[6-(4-Methoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2672807.png)

![3-[4-(methylsulfanyl)phenyl]-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2672811.png)

![3-Bromothieno[3,2-b]thiophene-5-carbaldehyde](/img/structure/B2672821.png)